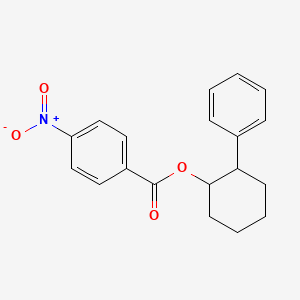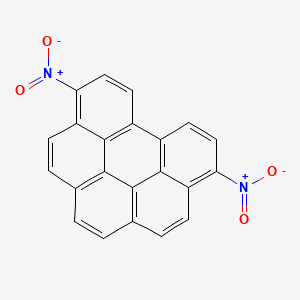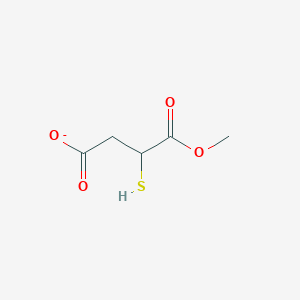
2-(4-Tert-butylcyclohexyl)oxyoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Tert-butylcyclohexyl)oxyoxane is an organic compound with the molecular formula C12H22O2 It is a derivative of cyclohexane, where a tert-butyl group is attached to the cyclohexyl ring, and an oxane (tetrahydropyran) ring is connected via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylcyclohexyl)oxyoxane typically involves the reaction of 4-tert-butylcyclohexanol with oxirane (ethylene oxide) under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes ring closure to form the oxane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylcyclohexyl)oxyoxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxane ring to a more saturated form.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated cyclic compounds.
Substitution: Formation of various substituted cyclohexyl derivatives.
Scientific Research Applications
2-(4-Tert-butylcyclohexyl)oxyoxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylcyclohexyl)oxyoxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcyclohexanol: A precursor in the synthesis of 2-(4-Tert-butylcyclohexyl)oxyoxane.
4-tert-Butylcyclohexyl acetate: A related compound with similar structural features.
2-tert-Butylcyclohexyl methacrylate: Another derivative with different functional groups.
Uniqueness
This compound is unique due to the presence of both a tert-butyl group and an oxane ring, which confer distinct chemical and physical properties
Properties
CAS No. |
80356-16-7 |
|---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
2-(4-tert-butylcyclohexyl)oxyoxane |
InChI |
InChI=1S/C15H28O2/c1-15(2,3)12-7-9-13(10-8-12)17-14-6-4-5-11-16-14/h12-14H,4-11H2,1-3H3 |
InChI Key |
FWFJMPBBTDRGBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)OC2CCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


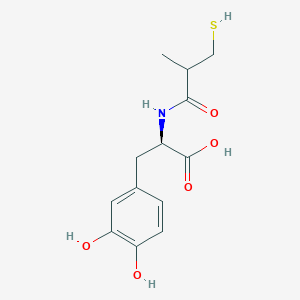
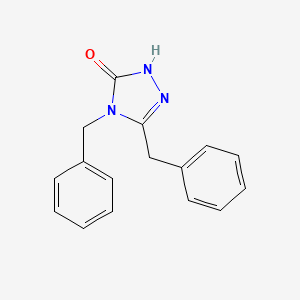
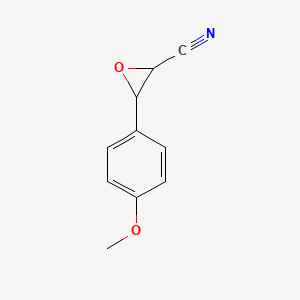
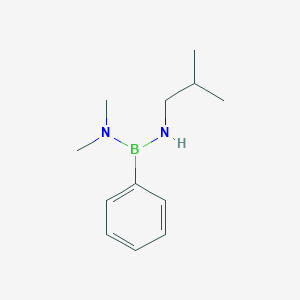
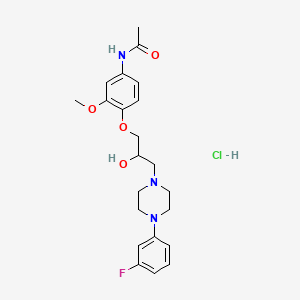
![9-Acetyl-2-methyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14426125.png)
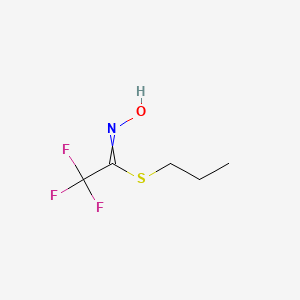
![1,1'-{[3-(Bromomethyl)-1,2-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14426139.png)
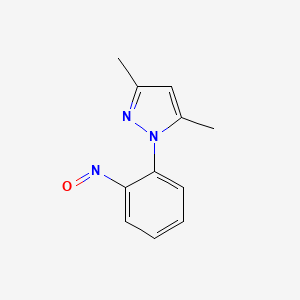
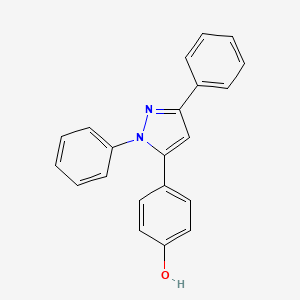
![N-Methoxy-N-methyl-N'-[4-(3-phenylpropyl)phenyl]urea](/img/structure/B14426157.png)
